N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4
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Overview
Description
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 is a deuterium-labeled derivative of N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester. This compound is often used in scientific research due to its high purity and stability .
Preparation Methods
The synthesis of N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 involves several steps. The starting material is typically a Boc-protected amino acid, which undergoes a series of reactions including esterification and deprotection to yield the final product. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for analytical methods. In biology, it is used to study enzyme kinetics and protein interactions. In medicine, it is used in the development of new pharmaceuticals and as a tool for drug metabolism studies .
Mechanism of Action
The mechanism of action of N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its action can vary depending on the specific application, but often include inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 is unique due to its deuterium labeling, which provides increased stability and allows for more precise analytical measurements. Similar compounds include:
- N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester
- Perindopril Impurities
- Other deuterium-labeled derivatives of Perindopril .
Properties
Molecular Formula |
C24H34N2O5 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C24H34N2O5/c1-16(25-23(29)31-24(2,3)4)21(27)26-19-13-9-8-12-18(19)14-20(26)22(28)30-15-17-10-6-5-7-11-17/h5-7,10-11,16,18-20H,8-9,12-15H2,1-4H3,(H,25,29)/t16-,18-,19-,20-/m0/s1/i1D3,16D |
InChI Key |
ZPJOTIGLPUVGAO-XHZBPIIDSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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